N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a benzothiazole ring substituted with dimethyl groups, a nitrothiophene moiety, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The benzothiazole derivative is then coupled with the nitrated thiophene using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and coupling reactions, which can enhance yield and reduce reaction times. Additionally, purification steps such as recrystallization or chromatography would be scaled up to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the benzothiazole ring, where the dimethyl groups can direct incoming electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles like bromine or chlorinating agents under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore The benzothiazole ring is known for its biological activity, and the nitrothiophene moiety can enhance the compound’s ability to interact with biological targets
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or dyes. Its unique electronic properties make it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, while the nitrothiophene moiety can participate in redox reactions, affecting cellular processes. The carboxamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxylate
- N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-aminothiophene-2-carboxamide
- N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide
Uniqueness
Compared to similar compounds, N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both the nitro group and the carboxamide functionality. This combination allows for a broader range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Biological Activity
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety and a nitrothiophene structure, contributing to its unique properties. The synthesis typically involves the condensation of 5-nitrothiophene-2-carboxylic acid with 5,7-dimethyl-1,3-benzothiazol-2-amine in the presence of appropriate coupling agents.
Chemical Properties:
- Molecular Formula: C13H10N4O3S
- Molecular Weight: Approximately 286.31 g/mol
Antimicrobial Properties
Research indicates that compounds containing benzothiazole and nitro groups often exhibit antimicrobial activities. This compound has demonstrated efficacy against various bacterial strains. A study showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Pseudomonas aeruginosa | 10 | 128 µg/mL |
Antitumor Activity
The compound has also been investigated for its antitumor properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including DNA intercalation and inhibition of topoisomerase activity.
Case Study:
In a recent study involving lung cancer cell lines (A549, HCC827), this compound exhibited significant cytotoxicity:
Cell Line | IC50 (µM) | Effect on Normal Cells (MRC-5) |
---|---|---|
A549 | 4.5 | Moderate (6.0 µM) |
HCC827 | 6.0 | Low (10.0 µM) |
The results indicate that while the compound is effective against cancer cells, it also affects normal cells at higher concentrations.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction: The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to strand breaks.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound induces oxidative stress in cancer cells, contributing to its cytotoxic effects.
Research Findings and Future Directions
The exploration of this compound continues to reveal its potential as a therapeutic agent. Ongoing research aims to optimize its structure for enhanced selectivity and reduced toxicity towards normal cells.
Potential Applications:
- Pharmaceutical Development: As a lead compound for new anticancer drugs.
- Agricultural Chemistry: Due to its antimicrobial properties, it may find applications in crop protection.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-7-5-8(2)12-9(6-7)15-14(22-12)16-13(18)10-3-4-11(21-10)17(19)20/h3-6H,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPHALDQJFESJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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